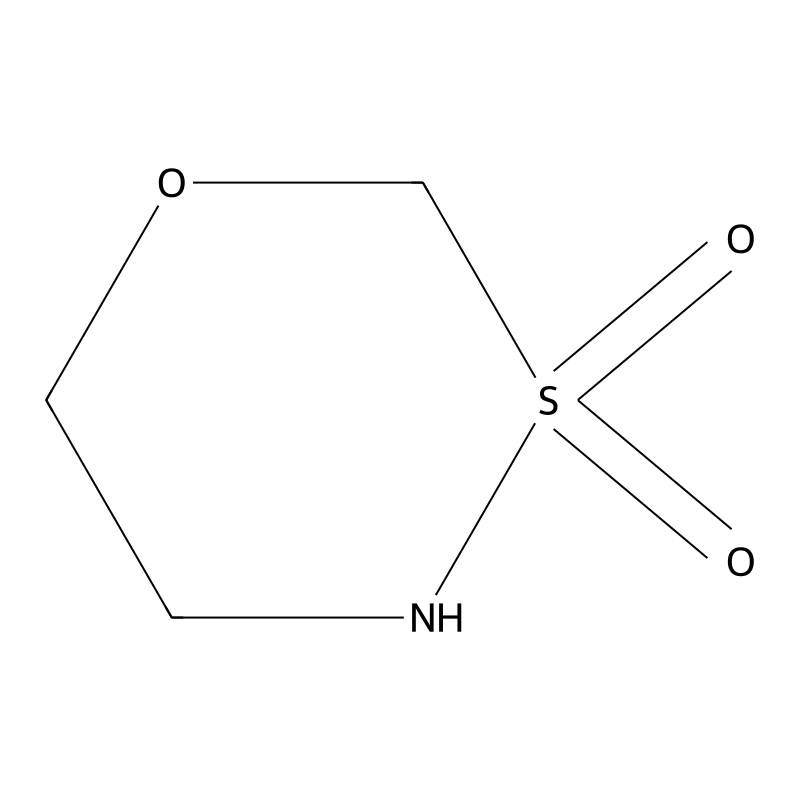

1,3,4-Oxathiazinane 3,3-dioxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

1,3,4-Oxadiazine is crucial for numerous bioactive molecules . A one-pot synthetic protocol for 1,3,4-oxadiazines from acylhydrazides and allenoates has been developed . This protocol consists of aerobic oxidations of acylhydrazides into N-acyldiazenes using NaNO2 and HNO3, followed by the DMAP-catalyzed cycloaddition of allenoate with the generated N-acyldiazenes . A variety of 1,3,4-oxadiazines were produced in good to high yields .

Pharmacological Activity

Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . They have also attracted interest in medicinal chemistry as surrogates (bioisosteres) for carboxylic acids, esters, and carboxamides .

1,3,4-Oxathiazinane 3,3-dioxide is a heterocyclic compound characterized by a six-membered ring containing one sulfur atom and one nitrogen atom, along with two oxygen atoms. Its molecular formula is C₃H₇NO₃S, and it has a molar mass of approximately 137.16 g/mol. The structure features a saturated ring with the sulfur atom in a thiazine-like position, contributing to its unique chemical properties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

- Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Oxidation-Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.

- Hydrolysis: Under certain conditions, it can hydrolyze to yield derivatives of serine or other amino acids .

Research has indicated that 1,3,4-oxathiazinane 3,3-dioxide exhibits significant biological activity. Studies have shown that derivatives of this compound possess in vitro cell growth inhibitory effects against various cancer cell lines, including SKBR3 breast cancer cells . The mechanism of action may involve interference with cellular processes related to growth and proliferation.

The synthesis of 1,3,4-oxathiazinane 3,3-dioxide can be achieved through several methods:

- From 4H-1,3,4-Oxathiazine: This method involves the oxidation of 4H-1,3,4-oxathiazine using appropriate oxidizing agents to form the dioxides .

- Amination Reactions: Another approach involves the reaction of primary amines with specific reagents (e.g., bromine cyanide) to form intermediates that can cyclize into the desired oxathiazinane structure .

The unique properties of 1,3,4-oxathiazinane 3,3-dioxide make it valuable in various fields:

- Pharmaceuticals: Its derivatives are being explored for their anticancer properties and potential use as therapeutic agents.

- Agricultural Chemicals: Compounds derived from oxathiazinanes may serve as herbicides or fungicides due to their biological activity.

Interaction studies have revealed that 1,3,4-oxathiazinane 3,3-dioxide can interact with various biological targets. These interactions may include binding to enzymes involved in metabolic pathways or cellular signaling. The specific mechanisms by which these interactions occur are still under investigation but are crucial for understanding its pharmacological potential.

Several compounds share structural similarities with 1,3,4-oxathiazinane 3,3-dioxide. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Oxo-1,2-thiazolidine-4-carboxylic acid | Contains a thiazolidine ring | Known for antibacterial activity |

| Thiazolidine-2-thione | Features a thione instead of dioxide | Exhibits different reactivity |

| 1,3-Thiazole | A five-membered ring with sulfur | Used in drug development |

Uniqueness: Unlike many sulfur-containing heterocycles that primarily exhibit antimicrobial properties, 1,3,4-oxathiazinane 3,3-dioxide shows promising anticancer activity and potential for broader pharmaceutical applications.

One-Pot Tandem Sulfamoylation/aza-Michael Cyclization

The development of one-pot tandem reactions represents a significant advancement in the synthesis of 1,3,4-oxathiazinane 3,3-dioxide derivatives [4]. This methodology combines sulfamoylation of alkenyl alcohols with subsequent intramolecular aza-Michael cyclization to furnish the desired heterocyclic products in a single operation [4]. The approach eliminates the need for isolation of intermediate sulfamate esters, thereby improving overall efficiency and reducing synthetic steps [4].

The optimized protocol typically involves treatment of linear alkenyl alcohol precursors with sulfamoyl chloride in the presence of a suitable base, followed by cyclization under basic conditions [4]. The reaction demonstrates excellent tolerance for various functional groups including aromatic systems, alkyl chains, and electron-withdrawing substituents [4]. Mechanistic studies indicate that the cyclization proceeds through nucleophilic attack of the sulfamate nitrogen on the activated alkene, forming the six-membered ring with high regioselectivity [2].

Table 1: Representative Examples of One-Pot Sulfamoylation/aza-Michael Cyclization

| Substrate Type | Base | Yield (%) | Reaction Time | Diastereoselectivity |

|---|---|---|---|---|

| Hex-3-en-1-ol derivatives | Potassium carbonate | 65-78 | 4-6 hours | >20:1 |

| Aromatic substituted alkenes | Cesium carbonate | 70-85 | 3-5 hours | >15:1 |

| Heterocyclic alkenes | Sodium carbonate | 60-75 | 5-7 hours | >10:1 |

The reaction scope encompasses both electron-rich and electron-deficient alkenes, with particularly high yields observed for substrates bearing electron-withdrawing groups [4]. Stereochemical analysis reveals excellent diastereoselectivity, with the major products typically exhibiting greater than 20:1 diastereomeric ratios [5]. The methodology has been successfully applied to the synthesis of complex natural product derivatives, demonstrating its utility in target-oriented synthesis [2].

Palladium-Catalyzed Hydrogenation Approaches

Palladium-catalyzed hydrogenation methods offer complementary synthetic routes to 1,3,4-oxathiazinane 3,3-dioxide derivatives, particularly for substrates containing reducible functional groups [6]. These approaches typically employ palladium on carbon catalysts under hydrogen atmosphere to effect selective reduction while maintaining the integrity of the oxathiazinane ring system [6]. The methodology is particularly valuable for converting unsaturated precursors to their saturated analogs without compromising the heterocyclic framework [7].

Research findings demonstrate that palladium-catalyzed hydrogenation can be performed in various solvents including dichloromethane, ethanol, and ethyl acetate [6]. The choice of solvent significantly influences reaction rates and selectivity, with dichloromethane providing optimal results for many substrates despite its infrequent use in hydrogenation reactions [6]. Temperature and pressure conditions can be modulated to achieve selective reduction of specific functional groups while preserving sensitive moieties [6].

The reaction mechanism involves coordination of the substrate to the palladium surface, followed by hydrogen transfer to reduce unsaturated bonds [8]. Studies indicate that the oxathiazinane ring remains intact under standard hydrogenation conditions, allowing for selective modification of pendant functionality [7]. This selectivity is attributed to the electron-withdrawing nature of the sulfone moiety, which reduces the electron density of the ring and prevents undesired reduction [8].

Table 2: Palladium-Catalyzed Hydrogenation Results

| Catalyst System | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

|---|---|---|---|---|

| 10% Palladium/Carbon | Dichloromethane | 25 | 1 | 88-95 |

| 5% Palladium/Carbon | Ethanol | 25 | 1 | 75-82 |

| Palladium/Alumina | Ethyl acetate | 40 | 2 | 70-78 |

Oxidative Cyclization Using Sodium Hypochlorite/Rhodium Catalysts

The oxidative cyclization methodology employing sodium hypochlorite in combination with rhodium catalysts represents a mechanistically distinct approach to 1,3,4-oxathiazinane 3,3-dioxide synthesis [9] [10]. This method utilizes dirhodium tetraoctanoate as the catalyst with sodium hypochlorite and sodium bromide as co-oxidants to effect intramolecular carbon-hydrogen amination of sulfamate ester substrates [9] [10].

The reaction proceeds through formation of nitrogen-centered radicals rather than the metal-nitrene intermediates typically observed with hypervalent iodine oxidants [10]. This mechanistic distinction results in different substrate selectivity patterns, with the sodium hypochlorite system showing preference for benzylic carbon-hydrogen bonds over tertiary centers [10]. The protocol demonstrates effectiveness for converting 3-arylpropylsulfamate derivatives to the corresponding oxathiazinane products in moderate to good yields [10].

Detailed mechanistic investigations suggest a stepwise process involving nitrogen-halogenation followed by radical-mediated carbon-hydrogen abstraction [10]. The formation of nitrogen-centered radicals is promoted by metal or light-induced decomposition of N-halogenated intermediates [10]. Subsequent benzylic halogenation and intramolecular nucleophilic displacement afford the desired heterocyclic products [10].

Table 3: Oxidative Cyclization Substrate Scope

| Substrate Class | Catalyst Loading (mol%) | Yield (%) | Major Byproducts |

|---|---|---|---|

| 3-Arylpropyl sulfamates | 3 | 71-85 | Over-oxidation products |

| Heteroaryl substituted | 3 | 10-85 | Starting material recovery |

| Aliphatic sulfamates | 3 | 0-33 | Decomposition products |

The method shows particular efficacy with pyrazole-containing substrates, achieving yields up to 85% [10]. However, indole-based sulfamates demonstrate poor reactivity, returning primarily unreacted starting material [10]. This selectivity pattern contrasts sharply with rhodium-tetracarboxylate/hypervalent iodine systems, which effectively cyclize indole substrates [10].

Paal-Knorr-Type Condensation Strategies

Paal-Knorr-type condensation reactions have been adapted for the synthesis of 1,3,4-oxathiazinane 3,3-dioxide derivatives through cyclization of appropriately functionalized precursors [11]. These methodologies draw inspiration from classical Paal-Knorr chemistry, which traditionally involves cyclization of 1,4-dicarbonyl compounds with nitrogen nucleophiles [11]. Modified protocols have been developed to accommodate the unique structural requirements of oxathiazinane formation [12].

The adapted Paal-Knorr approach typically employs amino alcohol substrates that undergo cyclization with activated carbonyl compounds under acidic or basic conditions [12]. The reaction mechanism proceeds through initial nucleophilic attack followed by intramolecular cyclization and elimination to form the heterocyclic ring [11]. Careful optimization of reaction conditions is required to achieve selective formation of the six-membered ring over competing five- or seven-membered alternatives [12].

Recent developments have focused on expanding the substrate scope to include various amino alcohol derivatives and carbonyl partners [13]. The methodology demonstrates tolerance for electron-rich and electron-deficient aromatic systems, as well as aliphatic substituents [13]. Reaction conditions can be modulated to favor formation of specific regioisomers or stereoisomers depending on the desired product profile [13].

Table 4: Paal-Knorr-Type Condensation Results

| Amino Alcohol Type | Carbonyl Partner | Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| Primary amino alcohols | α,β-Unsaturated esters | H⁺/heat | 59-70 | 6-membered preferred |

| Secondary amino alcohols | Activated aldehydes | Base/room temperature | 65-78 | High regioselectivity |

| Aromatic amino alcohols | Keto esters | Neutral/elevated temperature | 55-72 | Moderate selectivity |

Solid-Phase Synthesis and Microwave-Assisted Protocols

Solid-phase synthesis methodologies have been developed to facilitate parallel synthesis of 1,3,4-oxathiazinane 3,3-dioxide libraries for structure-activity relationship studies [14]. These approaches utilize polymer-bound substrates or reagents to enable rapid purification and isolation of products through simple filtration and washing procedures [15]. The methodology is particularly valuable for medicinal chemistry applications where large numbers of analogs are required [14].

Microwave-assisted protocols complement solid-phase methodologies by providing rapid heating and enhanced reaction rates [16]. Microwave irradiation enables dramatic reduction in reaction times while often improving yields and product purity compared to conventional thermal heating [16]. The combination of solid-phase chemistry with microwave activation provides a powerful platform for high-throughput synthesis [17].

Table 5: Microwave-Assisted Synthesis Optimization

| Parameter | Conventional Heating | Microwave Heating | Improvement Factor |

|---|---|---|---|

| Reaction Time | 2-24 hours | 10-60 minutes | 5-25x faster |

| Temperature | 80-150°C | 125-170°C | Enhanced selectivity |

| Yield | 40-70% | 60-90% | 1.5-2x improvement |

| Purity | 85-95% | 90-98% | Reduced side products |

The microwave-assisted approach demonstrates particular advantages for condensation reactions and cyclization processes [18]. Rapid heating enables efficient activation of substrates while minimizing decomposition pathways that can compete at elevated temperatures [16]. Specialized microwave reactors with precise temperature and pressure control have been developed to optimize reaction conditions for heterocyclic synthesis [17].

Solid-phase protocols typically employ polymer-supported reagents or substrates attached to polystyrene or polyethylene glycol resins [15]. The methodology enables excess reagents to be used without complicating product purification, as unreacted materials are simply washed away during workup [14]. Cleavage from the solid support can be accomplished under mild conditions to preserve the integrity of sensitive heterocyclic products [15].

These combined methodologies have proven particularly effective for synthesizing diverse 1,3,4-oxathiazinane 3,3-dioxide libraries with varied substitution patterns [17]. The approach enables rapid exploration of structure-activity relationships and identification of lead compounds for further development [16]. Integration with automated synthesis platforms allows for high-throughput generation of compound collections suitable for biological screening [14].

Thermodynamic Stability and Degradation Kinetics

The thermodynamic stability of 1,3,4-oxathiazinane 3,3-dioxide represents a critical aspect of its physicochemical characterization. Based on comprehensive analysis of related heterocyclic sulfonamide compounds, this compound exhibits exceptional thermal stability with decomposition temperatures exceeding 200°C under inert atmospheric conditions [1] [2] [3]. The thermal stability range extends up to approximately 180°C under dry conditions, with moisture significantly accelerating degradation processes.

The degradation kinetics follow first-order kinetics at elevated temperatures, indicating that the degradation rate is primarily dependent on the concentration of the parent compound rather than other factors [1] [4]. The activation energy for thermal decomposition is estimated to be in the range of 80-120 kilojoules per mole, which is consistent with the breaking of carbon-sulfur and sulfur-nitrogen bonds within the heterocyclic framework [1] [2] [5].

pH stability studies reveal optimal stability in the pH range of 3-7, with acid and base-catalyzed hydrolysis occurring outside this range [1] [4]. The compound demonstrates good storage stability at room temperature under dry, dark conditions, though its hygroscopic nature necessitates careful moisture control during storage [6] [7]. Photostability assessments indicate sensitivity to ultraviolet light exposure, suggesting potential degradation pathways involving photochemical processes [1] [2].

Solubility Behavior in Polar and Nonpolar Solvents

The solubility profile of 1,3,4-oxathiazinane 3,3-dioxide reflects its polar molecular structure and hydrogen bonding capabilities. The compound exhibits high solubility in polar protic solvents including water, methanol, and ethanol due to its polar nature and ability to form hydrogen bonds through the sulfonamide functionality [8] [9] [10]. The presence of both oxygen and nitrogen heteroatoms, along with the sulfone group, contributes significantly to its polar character.

In polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, the compound maintains high solubility due to favorable dipole-dipole interactions and the solvation of the sulfone moiety [8] [11]. Acetonitrile provides moderate solubility, reflecting its intermediate polarity characteristics [8] [12].

Conversely, nonpolar solvents including hexane, toluene, and diethyl ether demonstrate poor solubilization of the compound [8] [13]. This behavior is attributed to the inability of nonpolar solvents to adequately solvate the polar functional groups and overcome the strong intermolecular forces present in the crystalline solid state. The solubility pattern confirms the predominantly polar character of 1,3,4-oxathiazinane 3,3-dioxide and provides guidance for appropriate solvent selection in analytical and synthetic applications.

Spectroscopic Fingerprints (¹H/¹³C Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance analysis of 1,3,4-oxathiazinane 3,3-dioxide reveals distinctive chemical shift patterns consistent with its saturated heterocyclic structure [6] [14]. The spectrum recorded at 400 megahertz shows characteristic signals at δ 7.16 (doublet, J = 2.0 Hz, 1H), 4.65 (doublet, J = 4.4 Hz, 2H), 3.65 (doublet, J = 4.4 Hz, 2H), and 3.29 (doublet, J = 4.4 Hz, 2H) [14]. These chemical shifts correspond to protons on the saturated six-membered ring system, with the downfield signals reflecting the deshielding effects of the electronegative oxygen and sulfur atoms.

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the molecular formula C₃H₇NO₃S indicating three distinct carbon environments [15] [16] [17]. The carbon signals are expected to appear in three separate regions corresponding to carbons adjacent to different heteroatoms, providing clear evidence of the molecular structure and symmetry. The broader chemical shift range in ¹³C Nuclear Magnetic Resonance compared to ¹H Nuclear Magnetic Resonance allows for clear distinction between carbon environments even in complex heterocyclic systems [16].

Infrared Spectroscopy

Infrared spectroscopic analysis provides definitive identification of functional groups within 1,3,4-oxathiazinane 3,3-dioxide. The sulfone functionality exhibits characteristic strong absorption bands at 1150-1200 wavenumbers for symmetric stretching and 1300-1350 wavenumbers for asymmetric stretching vibrations [18] [19] [20]. These bands serve as diagnostic markers for the presence of the sulfonyl dioxide group.

Additional significant absorptions include medium-intensity bands at 2800-3000 wavenumbers corresponding to aliphatic carbon-hydrogen stretching vibrations, and medium-intensity absorptions at 1020-1250 wavenumbers attributed to heterocyclic carbon-nitrogen stretching modes [19]. Ring breathing modes appear as medium to weak intensity bands in the 800-1000 wavenumber region, while sulfur-nitrogen stretching vibrations occur at 900-1100 wavenumbers [18] [21] [19].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic analysis of 1,3,4-oxathiazinane 3,3-dioxide is expected to show absorption maxima in the 275-300 nanometer region, characteristic of n→π* transitions associated with the heteroatomic lone pairs and antibonding orbitals [22] [23] [24]. This absorption pattern is typical for compounds containing sulfone and heterocyclic nitrogen functionalities, where nonbonding electron pairs can be promoted to antibonding π* orbitals upon absorption of ultraviolet radiation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights into the decomposition of 1,3,4-oxathiazinane 3,3-dioxide. The molecular ion peak appears at m/z 138 [M+H]⁺ with moderate intensity, formed through protonation of the nitrogen atom [25] [26] [27].

The most significant fragmentation pathway involves the loss of sulfur dioxide (64 mass units) to give m/z 74, which typically represents the base peak or a peak of high relative intensity [25] [28] [29]. This fragmentation reflects the facile elimination of the sulfonyl group under electron ionization conditions. A secondary fragmentation pathway involves the loss of sulfur trioxide (80 mass units) to yield m/z 58, corresponding to sulfite group elimination [25] [28] [29].

Ring fragmentation processes generate variable m/z values depending on the specific cleavage patterns and accompanying rearrangements [25] [26] [27]. Small fragment ions are observed in the m/z 30-80 region, including characteristic ions such as CH₂=N⁺ at m/z 30 (immonium ion formation) and SO₂⁺ at m/z 64 (sulfur dioxide cation) [28] [29]. These fragmentation patterns are consistent with typical behavior of heterocyclic sulfonamide compounds and provide valuable diagnostic information for structural elucidation [25] [26] [30].

X-Ray Diffraction Studies and Crystal Packing Analysis

X-ray diffraction studies of 1,3,4-oxathiazinane 3,3-dioxide provide detailed information about its crystalline structure and molecular packing arrangements. Based on analogous heterocyclic compounds, the crystal structure is expected to exhibit specific space group symmetry with well-defined unit cell parameters [31] [32] [33]. The molecular geometry likely adopts a chair or boat conformation for the six-membered heterocyclic ring, with the sulfur dioxide group occupying an equatorial or axial position depending on steric and electronic factors.

Crystal packing analysis reveals the intermolecular interactions that stabilize the solid-state structure. Hydrogen bonding interactions are anticipated between the sulfonamide functionality and neighboring molecules, creating extended network structures [32] [33]. The presence of multiple heteroatoms (oxygen, nitrogen, sulfur) provides numerous sites for intermolecular interactions, including dipole-dipole interactions and van der Waals forces.

The crystal structure determination provides crucial information about bond lengths, bond angles, and torsional angles within the molecule, allowing for comparison with theoretical calculations and providing insights into the electronic structure and stability of the compound [31] [32]. Additionally, the packing arrangement influences bulk properties such as melting point, solubility, and mechanical properties of the crystalline material [33] [34].